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molecular formula C8H6ClN3O2 B8300910 8-Chloro-3-methylimidazo[1,2-a]pyrazine-6-carboxylic acid

8-Chloro-3-methylimidazo[1,2-a]pyrazine-6-carboxylic acid

Cat. No. B8300910
M. Wt: 211.60 g/mol
InChI Key: NNXDXQXPUXFUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04242344

Procedure details

3-Chloro-2-(2-propyn-1-ylamino)pyrazine-5-carboxylic acid is dissolved in 100 ml trifluoroacetic acid containing 1 g of mercuric oxide and the mixture is heated 4 hours on the steam bath and concentrated under vacuum. The residue is dissolved in aqueous sodium bicarbonate and 8-chloro-3-methylimidazo[1,2-a]pyrazine-6-carboxylic acid precipitated with acetic acid by adjusting the pH to approximately 7.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
mercuric oxide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([NH:11][CH2:12][C:13]#[CH:14])=[N:4][CH:5]=[C:6]([C:8]([OH:10])=[O:9])[N:7]=1>FC(F)(F)C(O)=O>[Cl:1][C:2]1[C:3]2[N:4]([C:13]([CH3:14])=[CH:12][N:11]=2)[CH:5]=[C:6]([C:8]([OH:10])=[O:9])[N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC=C(N1)C(=O)O)NCC#C
Name
Quantity
100 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Name
mercuric oxide
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated 4 hours on the steam bath
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
8-chloro-3-methylimidazo[1,2-a]pyrazine-6-carboxylic acid precipitated with acetic acid

Outcomes

Product
Name
Type
Smiles
ClC=1C=2N(C=C(N1)C(=O)O)C(=CN2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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